molecular formula C21H23ClN4O3S B2857143 1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 941967-47-1

1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide

Katalognummer B2857143
CAS-Nummer: 941967-47-1
Molekulargewicht: 446.95
InChI-Schlüssel: OMORAVGBYGBQHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

The structural motif of benzo[d]thiazole is recognized for its potential in antimycobacterial activity. Compounds with this motif have been designed and synthesized to target Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, derivatives of benzo[d]imidazo[2,1-b]thiazole carboxamide have shown significant in vitro activity against Mtb strains . The presence of the piperidine moiety in the compound suggests that it could be explored for similar antimycobacterial properties.

Antitubercular Activity

Thiazole derivatives are also investigated for their antitubercular properties. The compound’s structural similarity to known antitubercular agents implies that it could be effective in inhibiting the growth of Mtb. In silico ADMET predictions and synthesis of related compounds have led to the discovery of molecules with low cytotoxicity and high activity against Mtb . This compound could be a candidate for further antitubercular drug development.

Antioxidant Properties

Thiazole derivatives have been reported to exhibit antioxidant activities. The compound’s structure, which includes a thiazole ring, might contribute to its potential as an antioxidant. This property is crucial in the search for new therapeutic agents that can mitigate oxidative stress-related diseases .

Anticancer Activity

The thiazole ring is a common feature in many anticancer agents. The compound’s intricate structure, including the chlorobenzamido group, may interact with various biological targets, leading to potential anticancer effects. Research on similar thiazole derivatives has shown cytotoxic activities against different cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

Anti-Inflammatory Agents

Compounds containing thiazole rings have been associated with anti-inflammatory effects. The compound could be investigated for its ability to modulate inflammatory pathways, which is beneficial for treating various inflammatory disorders .

Drug Design and Molecular Docking

The compound’s complex structure makes it an interesting candidate for drug design and molecular docking studies. Its potential interactions with biological targets can be explored through computational methods to predict its binding affinity and selectivity. This approach can lead to the identification of new therapeutic agents with optimized pharmacological profiles .

Eigenschaften

IUPAC Name

1-[2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c22-14-6-4-13(5-7-14)19(28)25-21-24-17-15(2-1-3-16(17)30-21)20(29)26-10-8-12(9-11-26)18(23)27/h4-7,12,15H,1-3,8-11H2,(H2,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMORAVGBYGBQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.